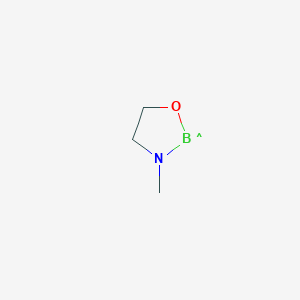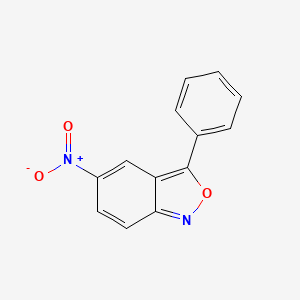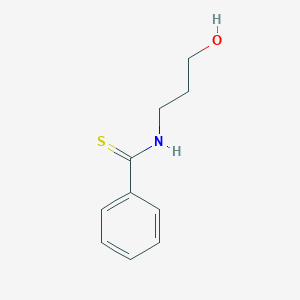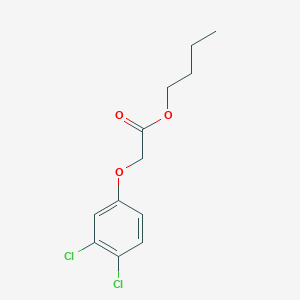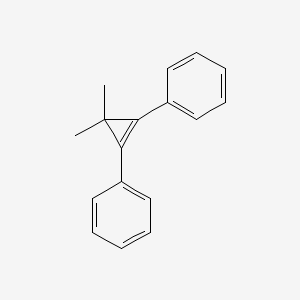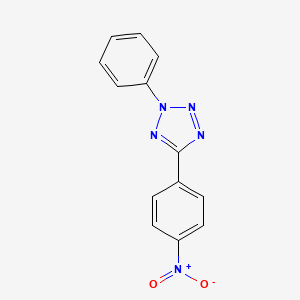
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is a heterocyclic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is notable for its applications in various fields, including chemistry, biology, and medicine, due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- typically involves a [3+2] cycloaddition reaction between an aryl diazonium compound and trimethylsilyldiazomethane . This method is advantageous due to its efficiency and the relatively mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality.
化学反応の分析
Types of Reactions
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitro group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学的研究の応用
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
作用機序
The mechanism of action of 2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
類似化合物との比較
Similar Compounds
1H-Tetrazole, 5-(4-nitrophenyl)-: Similar structure but different tautomeric form.
2H-Tetrazole, 5-(4-nitrophenyl)-: Lacks the phenyl group at the 2-position.
5-(4-Nitrophenyl)-1H-tetrazole: Another tautomeric form with similar reactivity.
Uniqueness
2H-Tetrazole, 5-(4-nitrophenyl)-2-phenyl- is unique due to the presence of both the nitrophenyl and phenyl groups, which confer distinct electronic and steric properties. These features enhance its reactivity and make it a valuable compound in various synthetic and research applications .
特性
CAS番号 |
50626-23-8 |
|---|---|
分子式 |
C13H9N5O2 |
分子量 |
267.24 g/mol |
IUPAC名 |
5-(4-nitrophenyl)-2-phenyltetrazole |
InChI |
InChI=1S/C13H9N5O2/c19-18(20)12-8-6-10(7-9-12)13-14-16-17(15-13)11-4-2-1-3-5-11/h1-9H |
InChIキー |
ALBWWKACJHZJRA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


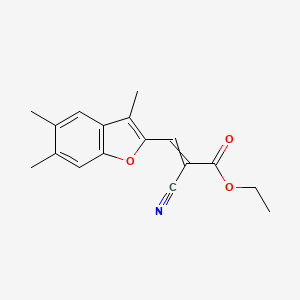
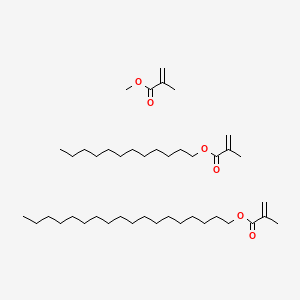

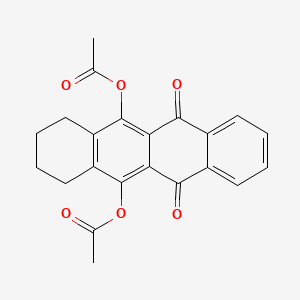
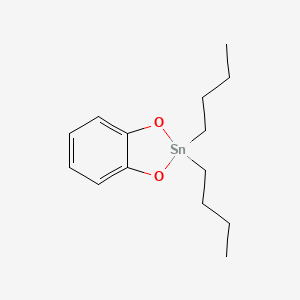
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
![4,5-Dimethyl-2-[(1r,2r,4s)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]phenol](/img/structure/B14669455.png)
